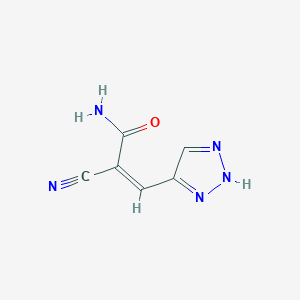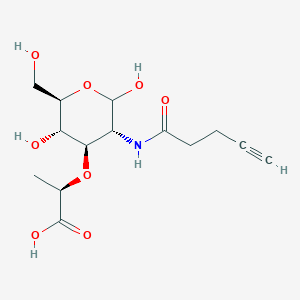
N-Acetylmuramic acid-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylmuramic acid-alkyne (NAM-alkyne) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NAM-alkyne is a derivative of N-acetylmuramic acid, a key component of bacterial cell walls. This compound is widely used in bioconjugation reactions, which are essential for the study of biological systems.
Applications De Recherche Scientifique
Catalytic Nucleophilic Additions of Terminal Alkynes : The development of synthetic methods involving catalytic nucleophilic additions of terminal alkynes to various unsaturated electrophiles is a significant advancement. This process allows the formation of C-C bonds while introducing alkyne functionality. It is notable for its efficiency in water, defying classical reactivities and enhancing overall synthetic efficiencies (Li, 2010).
Synthesis of N-Acetylmuramic Acid : The synthesis of N-Acetylmuramic acid, through direct acetylation of muramic acid, opens up possibilities for future research into its importance in various biological contexts (Gigg & Warren, 1969).
N-Acetylmuramic Acid in Mollusca Gastropoda : A study conducted on the presence of N-acetylmuramic acid in glycoconjugates in various mollusc tissues suggests its potential replacement of sialic acid in acid glycoconjugates of gastropods (Bolognani Fantin & Ottaviani, 1990).
Proliferation of Bacteroides Forsythus : The requirement of exogenous N-acetylmuramic acid for the proliferation and maintenance of cell shape in Bacteroides forsythus highlights unknown pathways for peptidoglycan synthesis and bacterial dependence in their habitat (Wyss, 1989).
Synthesis of 1,6-Anhydro-N-acetylmuramic Acid : The efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine paves the way for exploring its role in bacterial cell wall recycling processes (Calvert, Mayer, & Titz, 2017).
Binding of Oligosaccharides Containing N-Acetylglucosamine and N-Acetylmuramic Acid to Lysozyme : Research into the specificity of binding subsites of lysozyme for saccharides containing N-acetyl-d-glucosamine and N-acetylmuramic acid contributes to our understanding of lysozyme action (Chipman, Grisaro, & Sharon, 1967).
Interaction with Cell Wall Polymers : Studies on the interaction of N-acetylmuramic acid L-alanine amidase with cell wall polymers in bacteria such as Bacillus subtilis provide insights into bacterial cell wall lytic enzymes (Herbold & Glaser, 1975).
Biosynthesis of Terminal Alkyne-Labeled Natural Products : The characterization of microbial biosynthetic machinery for terminal alkyne formation highlights the potential for tagging major classes of natural products (Zhu, Liu, & Zhang, 2015).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is crucial for making covalent connections between building blocks and has diverse applications in various fields of chemical science (Hein & Fokin, 2010).
Propriétés
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(pent-4-ynoylamino)oxan-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8/c1-3-4-5-9(17)15-10-12(22-7(2)13(19)20)11(18)8(6-16)23-14(10)21/h1,7-8,10-12,14,16,18,21H,4-6H2,2H3,(H,15,17)(H,19,20)/t7-,8-,10-,11-,12-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFETWLAWCVSX-UWOBWZKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CCC#C)O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

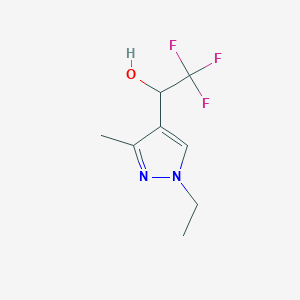

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)
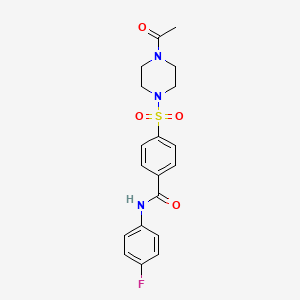
![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)
![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
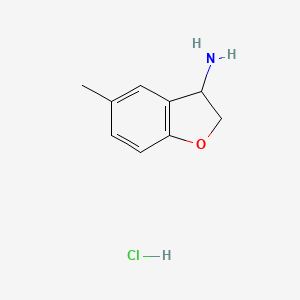
![4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2951112.png)
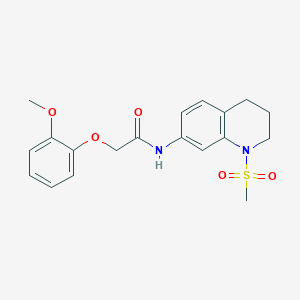
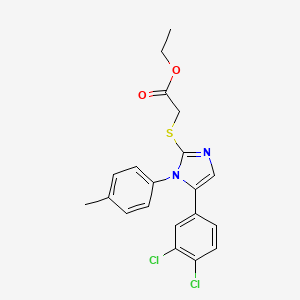
![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2951119.png)
